Researchers requiring stable MEK inhibition for prolonged murine studies often face issues with short half-life compounds necessitating daily dosing, increasing handling stress. Trametinib (CAS 871700-17-3) addresses this with its ~40-hour murine half-life and sustained target residence, enabling every-other-day oral dosing.
Ideal benchmark for BRAF V600E/K combination screens and PDX models.
Trametinib (CAS 871700-17-3) is a highly potent, reversible, allosteric inhibitor of MEK1 and MEK2 kinases, widely procured as a benchmark material for oncology research and signal transduction modeling. Unlike broad-spectrum kinase inhibitors, trametinib selectively targets the MAPK/ERK pathway with sub-nanomolar potency (IC50 ~0.7-0.92 nM for MEK1). From a formulation perspective, the free base is a crystalline solid with low aqueous solubility, typically requiring dissolution in anhydrous DMSO (up to 20 mg/mL with warming) prior to aqueous dilution . Its distinct pharmacokinetic profile, characterized by an exceptionally long circulating half-life, makes it a foundational standard for both in vitro combination screenings and prolonged in vivo xenograft studies targeting BRAF/MEK-driven pathologies .
Substituting trametinib with other in-class MEK inhibitors, such as selumetinib, cobimetinib, or PD0325901, fundamentally alters assay kinetics, target occupancy, and in vivo dosing requirements[1]. While many MEK inhibitors share similar steady-state IC50 values, trametinib uniquely engages the Kinase Suppressor of Ras (KSR)-MEK complex, resulting in a significantly prolonged intracellular residence time and slow dissociation rate compared to rapid-off inhibitors like cobimetinib [1]. Furthermore, trametinib stabilizes the unphosphorylated form of MEK (u-MEK), preventing upstream Raf-mediated phosphorylation—a mechanistic feature not shared by PD0325901 [2]. In animal models, substituting trametinib with shorter half-life alternatives necessitates daily or twice-daily dosing, which increases animal handling stress and introduces pharmacokinetic volatility, whereas trametinib supports stable every-other-day dosing paradigms [2].
In cell-free kinase assays, trametinib demonstrates an IC50 of 0.7 to 0.92 nM for MEK1, whereas the comparator selumetinib requires a concentration of 14 nM to achieve the same half-maximal inhibition. This represents an approximately 15- to 20-fold increase in biochemical potency for trametinib.
| Evidence Dimension | MEK1 Kinase Inhibition (IC50) |
| Target Compound Data | 0.7 - 0.92 nM |
| Comparator Or Baseline | Selumetinib (14 nM) |
| Quantified Difference | ~15-20x higher potency |
| Conditions | Cell-free biochemical kinase assay |
Procuring trametinib allows researchers to use significantly lower working concentrations, thereby minimizing off-target toxicity in sensitive cellular assays.
Washout experiments measuring intracellular residence time reveal that trametinib maintains prolonged target occupancy on KSR1-bound MEK complexes due to a highly extended dissociation phase[1]. In contrast, cobimetinib dissociates rapidly from both MEK1 and KSR1-MEK complexes under the same washout conditions, despite having a similar steady-state IC50 [1].
| Evidence Dimension | Intracellular dissociation / Residence time |
| Target Compound Data | Prolonged signal retention post-washout |
| Comparator Or Baseline | Cobimetinib (Rapid signal decay post-washout) |
| Quantified Difference | Significantly slower off-rate for trametinib |
| Conditions | Biolayer interferometry and intracellular washout assays on KSR1-MEK1 |
The slow off-rate ensures sustained pathway suppression without requiring constant drug exposure, making it superior for dynamic or intermittent dosing models.
Pharmacokinetic profiling in murine models demonstrates that trametinib possesses an exceptionally long circulating half-life of approximately 40 hours [1]. This allows for an effective oral gavage dosing schedule of every two days. Conversely, cobimetinib exhibits a much shorter half-life, necessitating daily administration to maintain therapeutic plasma concentrations [1].
| Evidence Dimension | Murine circulating half-life and dosing frequency |
| Target Compound Data | ~40 hours (Every-other-day dosing) |
| Comparator Or Baseline | Cobimetinib (Requires daily dosing) |
| Quantified Difference | 50% reduction in required dosing frequency |
| Conditions | In vivo murine models (e.g., LPC-induced demyelination or xenografts) |
Selecting trametinib reduces animal handling stress and labor costs in long-term in vivo studies while ensuring stable pharmacokinetic exposure.
Ellipticity thermal shift assays demonstrate that trametinib preferentially binds and stabilizes unphosphorylated MEK (u-MEK), shifting its melting temperature (Tm) from a baseline of 50.2 °C to 57.5 °C[1]. In direct comparison, the MEK inhibitor PD0325901 provides negligible stabilization of u-MEK, yielding a Tm of only 50.9 °C [1]. This stabilization physically prevents upstream Raf from phosphorylating MEK.
| Evidence Dimension | u-MEK Thermal Shift (Tm) |
| Target Compound Data | 57.5 °C (+7.3 °C shift) |
| Comparator Or Baseline | PD0325901 (50.9 °C, +0.7 °C shift) |
| Quantified Difference | 10.4x greater thermal stabilization of u-MEK |
| Conditions | Ellipticity analysis (30-80 °C) with 10 µM compound |
This distinct mechanism makes trametinib the required choice for researchers specifically aiming to trap MEK in its unphosphorylated state rather than merely inhibiting its kinase activity.
Because of its ~40-hour murine half-life and sustained target residence time, trametinib is the optimal MEK inhibitor for long-term in vivo studies, such as patient-derived xenograft (PDX) models or demyelination models. It allows for every-other-day oral dosing, which significantly reduces handling-induced stress artifacts compared to the daily dosing required by cobimetinib or selumetinib [1].
Trametinib is the established clinical and preclinical benchmark for combination therapies targeting BRAF V600E/K mutations. Procurement of trametinib is essential for laboratories conducting high-throughput synergy screenings (e.g., alongside dabrafenib or encorafenib), as its unique u-MEK stabilization profile provides the standard baseline against which novel combination efficacies are measured [2].
For structural biology and signal transduction research focusing on Kinase Suppressor of Ras (KSR) scaffolds, trametinib is specifically required over other MEK inhibitors. Its unique ability to directly engage KSR at the MEK interface and maintain a slow dissociation rate under non-equilibrium conditions makes it the preferred chemical probe for isolating and studying KSR-MEK complex dynamics[3].
Irritant;Health Hazard